REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:5]2([C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)O.[CH2:26](N(CC)CC)[CH3:27].S(Cl)(Cl)=O.C([Mg]Br)C.C1COCC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:5]2([CH2:26][CH3:27])[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1
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Name
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6-chloro-4-(4-fluorophenyl)-4-hydroxy-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one
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Quantity
|
6.2 g
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Type
|
reactant
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Smiles
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ClC=1C=C2C(N(C(NC2=CC1)=O)CC(F)(F)F)(O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
11.5 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.27 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
51.3 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
ice
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
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Details
|
The reaction was stirred for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
maintaining the temperature <−5° C
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Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature <−5° C
|
Type
|
TEMPERATURE
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Details
|
The reaction was warmed from −15° C. to 0° C. over 30 min
|
Duration
|
30 min
|
Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
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Details
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The combined organics were washed with water (50 mL), brine (60 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by normal phase chromatography (0-25% EtOAc/hexanes)
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Type
|
CUSTOM
|
Details
|
gave a crude light yellow oil
|
Type
|
CUSTOM
|
Details
|
Crystallization of the oil from hexane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(N(C(NC2=CC1)=O)CC(F)(F)F)(C1=CC=C(C=C1)F)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |